2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4,4-dimethoxyoxan-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-11-9(12-2)4-6-13-7-8(9)3-5-10/h8H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMQWJMLBRVCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1CCN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthetic Analysis and Strategic Design for 2 4,4 Dimethoxyoxan 3 Yl Ethan 1 Amine
Disconnection Approaches for the Ethan-1-amine Moiety
The ethan-1-amine side chain attached to the oxane ring at the C3 position presents two primary disconnection points: the C-N bond of the primary amine and the C-C bond connecting the ethyl group to the heterocyclic core.
Formation of the C-N Bond
A common and reliable strategy in retrosynthesis is to disconnect the carbon-nitrogen bond of a primary amine. This leads to a synthon of a primary amino group, which can be introduced through various well-established synthetic methods. The precursor would be a 2-(4,4-dimethoxyoxan-3-yl)ethyl halide or sulfonate.
Several classical methods are suitable for this transformation:
Gabriel Synthesis: This method transforms primary alkyl halides into primary amines using potassium phthalimide (B116566). wikipedia.orgchemistrysteps.comsemanticscholar.orgbyjus.comorgoreview.com The phthalimide anion acts as a surrogate for the ammonia (B1221849) anion, preventing the over-alkylation that is often a side reaction in the direct alkylation of ammonia. orgoreview.com The resulting N-alkylphthalimide can then be cleaved, typically by hydrazinolysis, to release the desired primary amine. wikipedia.orgchemistrysteps.com
Azide (B81097) Reduction: An alternative approach involves the S(_N)2 displacement of a halide or tosylate with sodium azide to form an alkyl azide. orgoreview.comlibretexts.orgyoutube.com This intermediate is then reduced to the primary amine. orgoreview.comjove.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH(_4)) or catalytic hydrogenation. orgoreview.comjove.com This method is advantageous as the azide intermediate is not susceptible to further alkylation. orgoreview.com
Reductive Amination: If the precursor is an aldehyde, reductive amination provides a direct route to the primary amine. organic-chemistry.orgharvard.eduacs.orgchemistrysteps.com This reaction involves the condensation of the aldehyde with ammonia to form an imine, which is then reduced in situ. chemistrysteps.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH(_3)CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)(_3)). organic-chemistry.orgharvard.edu
| Method | Precursor | Key Reagents | Advantages | Disadvantages |
| Gabriel Synthesis | 2-(4,4-dimethoxyoxan-3-yl)ethyl halide | Potassium phthalimide, Hydrazine (B178648) | Avoids over-alkylation | Harsh cleavage conditions |
| Azide Reduction | 2-(4,4-dimethoxyoxan-3-yl)ethyl halide | Sodium azide, LiAlH(_4) or H(_2)/Pd | Clean conversion, no over-alkylation | Azide intermediates can be hazardous |
| Reductive Amination | (4,4-Dimethoxyoxan-3-yl)acetaldehyde | Ammonia, NaBH(_3)CN or NaBH(OAc)(_3) | One-pot procedure | Requires an aldehyde precursor |
Strategies for the C-C Bond Adjacent to the Amine
Disconnecting the C-C bond between the oxane ring and the ethylamine (B1201723) moiety reveals a different set of synthetic strategies. This approach considers the formation of the β-aminoethyl side chain through the addition of a two-carbon unit containing the nitrogen atom.
Conjugate Addition: A powerful strategy for forming C-C bonds is the conjugate or 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. pressbooks.pubfiveable.meyoutube.comwikipedia.orgyoutube.com In this context, a suitable precursor would be an α,β-unsaturated lactone or ester derived from the oxane ring. The nucleophile could be a cyanide ion (followed by reduction) or a nitromethane (B149229) anion (followed by reduction of the nitro group).
Organocuprate Addition: Gilman reagents (organocuprates) are known to be excellent nucleophiles for 1,4-addition reactions. chem-station.comchemistrysteps.commasterorganicchemistry.comwikipedia.org An organocuprate derived from a protected aminoethyl group could be added to an α,β-unsaturated system on the oxane ring. This approach offers high selectivity for conjugate addition over direct carbonyl addition. chemistrysteps.com
| Strategy | Oxane Precursor | Two-Carbon Nucleophile | Key Features |
| Conjugate Addition | α,β-Unsaturated lactone/ester | Cyanide or Nitromethane anion | Forms a new C-C bond at the β-position |
| Organocuprate Addition | α,β-Unsaturated lactone/ester | Protected aminoethyl cuprate | High selectivity for 1,4-addition |
Retrosynthesis of the 4,4-Dimethoxyoxane Substructure
The 4,4-dimethoxyoxane ring is a key feature of the target molecule. Its retrosynthesis involves disconnecting the acetal (B89532) and the oxane ring itself.
Acetal Cleavage and Carbonyl Precursors
The geminal dimethoxy group at the C4 position is a cyclic acetal. Disconnecting this functional group reveals a ketone precursor. Cyclic acetals are commonly used as protecting groups for carbonyls and are typically formed from the reaction of a ketone with a diol in the presence of an acid catalyst. google.comijsdr.orgchemtube3d.comorganic-chemistry.org In this case, the disconnection of the two C-O bonds of the acetal leads back to a 4-oxo-oxane derivative and two molecules of methanol (B129727).
The forward reaction, the formation of the acetal, would involve treating the corresponding ketone with an excess of methanol or a methanol equivalent in the presence of an acid catalyst, often with the removal of water to drive the equilibrium towards the product. organic-chemistry.org
Oxane Ring Disconnection Strategies
The oxane ring, a six-membered heterocycle containing an oxygen atom, can be disconnected to reveal an acyclic precursor. A common and effective strategy for the formation of cyclic ethers is an intramolecular Williamson ether synthesis. masterorganicchemistry.comlumenlearning.comwikipedia.orglibretexts.orglibretexts.org This involves the cyclization of a halo-alcohol, where an alkoxide nucleophilically attacks an alkyl halide within the same molecule.
For the 4,4-dimethoxyoxane substructure, this disconnection would involve breaking the C-O bond of the ether, leading to a linear precursor with a hydroxyl group at one end and a leaving group (such as a halide or tosylate) at the other. The positions of these functional groups would be such that a 6-membered ring is formed upon cyclization.
Integration of Disconnections for Convergent Synthesis
A convergent synthetic strategy is often more efficient than a linear one, as it involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages. acs.orgnih.gov For 2-(4,4-dimethoxyoxan-3-yl)ethan-1-amine, a convergent approach would involve the separate synthesis of a functionalized 4,4-dimethoxyoxane precursor and a suitable two-carbon synthon for the ethan-1-amine moiety.
One possible convergent strategy would be:
Synthesis of the Oxane Fragment: An appropriately substituted 4,4-dimethoxyoxane with an electrophilic center at the C3 position (e.g., an α,β-unsaturated ketone) is synthesized.
Preparation of the Amine Fragment: A nucleophilic two-carbon unit containing a protected amine is prepared (e.g., an organocuprate).
Fragment Coupling: The two fragments are then coupled, for example, via a conjugate addition reaction.
Final Deprotection: The protecting group on the amine is removed to yield the final target molecule.
Synthetic Methodologies for 2 4,4 Dimethoxyoxan 3 Yl Ethan 1 Amine and Analogues
Formation of the Oxane Ring System
The tetrahydropyran (B127337) (THP) ring is a prevalent scaffold in numerous biologically active natural products. nih.govnih.govbeilstein-journals.org Consequently, a variety of robust synthetic methods have been developed for its construction. nih.govnih.govrsc.org These strategies often focus on achieving high levels of stereocontrol, which is crucial for the synthesis of complex target molecules. nih.govntu.edu.sg
Cyclization Reactions for Tetrahydropyran Derivatives
The formation of the six-membered oxane ring can be accomplished through several intramolecular cyclization strategies. These methods are fundamental in heterocyclic chemistry and have been extensively applied in natural product synthesis. rsc.orgresearchgate.net
Key approaches include:
Intramolecular Williamson Ether Synthesis: This classic method involves the cyclization of a halo-alcohol, where an alkoxide nucleophile displaces a halide on the same molecule to form the ether linkage.
Oxy-Michael (or Oxa-Michael) Addition: The intramolecular 1,4-addition of a hydroxyl group to an α,β-unsaturated carbonyl system is a powerful method for synthesizing tetrahydropyran derivatives. nih.govwhiterose.ac.uk
Hetero-Diels-Alder Reactions: This cycloaddition reaction between a diene and an aldehyde can efficiently construct tetrahydropyran-type structures, often with high stereoselectivity. nih.govnih.gov
Cyclization onto Epoxides: The intramolecular ring-opening of an epoxide by a hydroxyl group can lead to the formation of either five-membered (tetrahydrofuran) or six-membered (tetrahydropyran) rings. nih.gov Synthetic methods have been developed to selectively favor the 6-endo cyclization required for oxane synthesis. nih.gov
Metal-Mediated Cyclizations: Various transition metals, including platinum, palladium, and gold, can catalyze the intramolecular hydroalkoxylation of hydroxy olefins to form cyclic ethers like tetrahydropyrans. researchgate.netorganic-chemistry.org
| Method | Description | Key Features |
|---|---|---|
| Oxa-Michael Addition | Intramolecular 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system. nih.gov | Forms C-O bond; stereochemistry is dependent on substrate and conditions. nih.gov |
| Hetero-Diels-Alder Cycloaddition | [4+2] cycloaddition between a diene and a heterodienophile (e.g., an aldehyde). nih.gov | Efficient for constructing highly functionalized rings; can be rendered asymmetric. nih.gov |
| Intramolecular Epoxide Ring Opening (IERO) | Nucleophilic attack of a hydroxyl group on a 4,5-epoxy alcohol. nih.gov | Regioselectivity (5-exo vs. 6-endo) is a key challenge that can be controlled. nih.gov |
| Metal-Catalyzed Hydroalkoxylation | Intramolecular addition of an alcohol to an unactivated olefin catalyzed by metals like Pt, Au, or Co. organic-chemistry.org | Tolerant of various functional groups. organic-chemistry.org |
Prins Cyclization in Oxane Synthesis
The Prins cyclization is a particularly powerful and versatile reaction for constructing oxygen-containing heterocycles, especially tetrahydropyrans. nih.govbeilstein-journals.orgnih.gov The reaction typically involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. ntu.edu.sgnih.gov This process generates an oxocarbenium ion intermediate, which then undergoes intramolecular cyclization by the alkene moiety. nih.govbeilstein-journals.org
The stereochemical outcome of the Prins cyclization is often highly predictable, with the reaction proceeding through a chair-like transition state that leads to the formation of cis-2,6-disubstituted tetrahydropyrans as the thermodynamically favored product. nih.govbeilstein-journals.org This stereoselectivity has made the Prins reaction a valuable tool in the total synthesis of complex natural products. nih.govbeilstein-journals.org Various Lewis and Brønsted acids have been employed as catalysts to promote this transformation under different conditions. nih.gov
| Aspect | Description | Reference |
|---|---|---|
| Reactants | Typically a homoallylic alcohol and an aldehyde (or ketone). | ntu.edu.sgnih.gov |
| Catalyst | Promoted by Lewis or Brønsted acids (e.g., InCl3, BiCl3, TFA, TfOH). | beilstein-journals.orgnih.gov |
| Key Intermediate | An oxocarbenium ion formed from the initial condensation. | nih.gov |
| Stereoselectivity | Often yields cis-2,6-disubstituted products via a chair-like transition state. | nih.govbeilstein-journals.org |
| Applications | Widely used in the stereoselective synthesis of natural products containing THP rings. | nih.govbeilstein-journals.org |
Radical Cyclization Approaches for Oxane Units
Free-radical cyclization offers an alternative pathway to tetrahydropyran rings. researchgate.net This approach typically involves the generation of a radical on a side chain, which then adds intramolecularly to an acceptor, such as a double or triple bond, to close the ring. acs.org For the synthesis of oxanes, an oxygen-centered radical (alkoxyl radical) or, more commonly, a carbon-centered radical on a substrate containing a suitably positioned ether oxygen can be employed.
A systematic study by Burke and Rancourt demonstrated the utility of radical cyclization for creating substituted tetrahydropyrans, delineating the structural features required for stereoselective ring closure. acs.orgacs.org These reactions are often initiated by radical initiators like AIBN in the presence of a mediating agent such as tributyltin hydride. More modern, less toxic methods using catalysts like nickel complexes have also been developed. organic-chemistry.org The stereochemical outcome of these cyclizations is influenced by the substitution pattern of the acyclic precursor. acs.org
Introduction and Manipulation of the Dimethoxy Acetal (B89532) Moiety
The 4,4-dimethoxy group in the target molecule is an acetal (specifically, a ketal, though the term acetal is now commonly used for derivatives of both aldehydes and ketones). libretexts.orgtotal-synthesis.com Acetals are geminal-diether derivatives that play a dual role in synthesis: they can be a target functionality or serve as a protective group for a carbonyl compound. total-synthesis.commasterorganicchemistry.com
Acetal Formation from Carbonyl Precursors and Alcohols
The dimethoxy acetal moiety is synthesized by reacting a ketone precursor with two equivalents of methanol (B129727) in the presence of an acid catalyst. libretexts.orgopenstax.org The reaction proceeds through a hemiacetal intermediate. libretexts.orgopenstax.orglibretexts.org
The mechanism involves several key steps:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. libretexts.orgopenstax.org
Nucleophilic Attack by Alcohol: A molecule of methanol attacks the activated carbonyl carbon. libretexts.org
Deprotonation: A base (such as another molecule of methanol) removes a proton to form a neutral hemiacetal. libretexts.org
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, turning it into a good leaving group (water). openstax.orglibretexts.org
Elimination of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion. openstax.orglibretexts.org
Second Nucleophilic Attack: A second molecule of methanol attacks the oxonium ion. libretexts.org
Final Deprotonation: Loss of a proton yields the final acetal product and regenerates the acid catalyst. openstax.org
Since acetal formation is a reversible equilibrium, the reaction is typically driven to completion by removing the water that is formed, often through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent like trimethyl orthoformate. libretexts.orgorganic-chemistry.org
Protective Group Strategies Utilizing Acetal Functionality
One of the most important applications of acetal formation in multi-step synthesis is the protection of carbonyl groups (aldehydes and ketones). masterorganicchemistry.comlibretexts.orglibretexts.org The acetal functionality is stable under neutral to strongly basic conditions and is resistant to attack by nucleophiles, organometallic reagents (like Grignard reagents), and hydrides. total-synthesis.comlibretexts.orglibretexts.org
This stability allows for chemical transformations to be performed on other parts of a molecule without affecting the carbonyl group. For instance, if a molecule contains both a ketone and an ester, the ketone can be selectively protected as an acetal. A Grignard reagent can then be used to react with the ester, leaving the protected ketone untouched. libretexts.orglibretexts.org
The deprotection of the acetal to regenerate the original carbonyl group is readily achieved by treatment with aqueous acid, which drives the equilibrium back toward the starting materials. masterorganicchemistry.comopenstax.org The choice between acyclic acetals (like the dimethoxy acetal) and cyclic acetals (formed with diols like ethylene (B1197577) glycol) can influence stability, with cyclic acetals generally being more stable and favored for protection. total-synthesis.com
Synthesis of the Ethan-1-amine Side Chain
The introduction of the ethan-1-amine moiety requires reliable methods for forming a carbon-nitrogen bond to create a primary amine. The choice of method often depends on the available starting materials, the presence of other functional groups in the molecule, and desired stereochemical outcomes.
Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones). nih.gov This process involves the condensation of the carbonyl group with ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding primary amine. tminehan.com A significant advantage of this one-pot procedure is that it avoids the over-alkylation often seen in other methods. tminehan.com
To selectively synthesize primary amines, a high concentration of ammonia is typically used to drive the initial imine formation. nih.gov Various reducing agents can be employed, ranging from metal hydrides to catalytic hydrogenation systems. Sodium triacetoxyborohydride (B8407120) is noted as a mild and selective reducing agent for this transformation. organic-chemistry.org Recent advancements have focused on developing more sustainable and efficient catalyst systems. For instance, an iron-based catalyst has been successfully used for the reductive amination of a broad range of ketones and aldehydes with aqueous ammonia and hydrogen gas, demonstrating high functional group tolerance. nih.govresearchgate.netsci-hub.se Protecting-group-free syntheses have also been developed, optimizing metal hydride/ammonia mediated reductive amination to yield primary amines with minimal formation of secondary or tertiary amine byproducts. nih.govacs.org
| Reducing System | Key Features | Typical Conditions |
|---|---|---|
| Sodium Triacetoxyborohydride (STAB) | Mild, selective, and effective for a wide range of substrates. organic-chemistry.org | Ammonia, solvent (e.g., MeOH), room temperature. organic-chemistry.org |
| H₂ with Iron Catalyst | Utilizes an earth-abundant metal, reusable catalyst, tolerates many functional groups. nih.gov | Aqueous ammonia, 6.5 MPa H₂, 140 °C. nih.govsci-hub.se |
| α-picoline-borane | Effective in various solvents including methanol, water, or even neat conditions. organic-chemistry.org | Ammonia, small amount of acetic acid. organic-chemistry.org |
| Zinc / Hydrochloric Acid | Used in a one-pot, two-step method starting with hydroxylammonium chloride for amination. tandfonline.com | EtOH, room temperature. tandfonline.com |
The direct alkylation of ammonia or other amines with alkyl halides via an SN2 mechanism is one of the simplest conceptual methods for amine synthesis. pressbooks.pub In this approach, the lone pair of electrons on the nitrogen atom acts as a nucleophile, displacing a halide from an alkyl halide. libretexts.orgyoutube.com However, this method is often plagued by a lack of selectivity. The primary amine product is itself a nucleophile and can react with additional alkyl halide, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. tminehan.compressbooks.pub
To favor the formation of the primary amine, a large excess of ammonia can be used, which increases the probability that an alkyl halide molecule will react with ammonia rather than the alkylated amine product. tminehan.comyoutube.com
A more controlled approach for the exclusive synthesis of primary amines is the Gabriel Synthesis. masterorganicchemistry.com This multi-step method utilizes potassium phthalimide (B116566) as a protected form of ammonia. libretexts.orgmasterorganicchemistry.com The phthalimide anion, a potent nucleophile, displaces an alkyl halide in an SN2 reaction. masterorganicchemistry.com Since the resulting N-alkylated phthalimide is not nucleophilic, the reaction stops cleanly after a single alkylation. masterorganicchemistry.com The primary amine is then liberated from the phthalimide structure by treatment with hydrazine (B178648) (NH₂NH₂). tminehan.commasterorganicchemistry.com
Another effective strategy involves the use of the azide (B81097) ion (N₃⁻) as the nucleophile. libretexts.org The azide reacts with a primary or secondary alkyl halide to form an alkyl azide. This intermediate is not nucleophilic, preventing overalkylation. pressbooks.pub The alkyl azide is then reduced to the primary amine using reagents such as LiAlH₄ or through catalytic hydrogenation. tminehan.compressbooks.pub
The reduction of nitro compounds is a fundamental and highly reliable transformation for the synthesis of primary amines, particularly arylamines. libretexts.orgnih.gov This two-step sequence, involving nitration followed by reduction, is a classic route to anilines. nih.gov The methodology is also applicable to aliphatic nitro compounds, which serve as valuable precursors to aliphatic amines. nih.govjove.com
A wide array of reducing agents and conditions can be employed for this conversion. commonorganicchemistry.com
Catalytic Hydrogenation : This is a common and efficient method, often employing catalysts like palladium on carbon (Pd/C), platinum, or Raney nickel with hydrogen gas (H₂). commonorganicchemistry.commasterorganicchemistry.com While effective for both aromatic and aliphatic nitro groups, a drawback is its potential to reduce other sensitive functional groups within the molecule, such as alkenes or carbonyls. jove.comunacademy.com
Metals in Acidic Conditions : A classic and cost-effective method involves the use of easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). commonorganicchemistry.commasterorganicchemistry.comunacademy.com
Selective Reducing Agents : For substrates containing other reducible functional groups, milder and more selective reagents are preferred. Tin(II) chloride (SnCl₂) is particularly useful for selectively reducing a nitro group without affecting other functionalities. jove.comcommonorganicchemistry.commasterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is effective for reducing aliphatic nitro compounds but tends to produce azo products from aromatic nitro compounds. commonorganicchemistry.com
| Reagent/System | Substrate Scope | Key Characteristics |
|---|---|---|
| H₂ + Pd/C (or Pt, Raney Ni) | Aromatic & Aliphatic commonorganicchemistry.com | Highly efficient but can be non-selective, reducing other functional groups. jove.commasterorganicchemistry.com |
| Fe, Sn, or Zn + HCl | Aromatic & Aliphatic masterorganicchemistry.comunacademy.com | Classic, cost-effective method. masterorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | Primarily Aromatic | Mild and chemoselective; useful when other reducible groups are present. jove.comcommonorganicchemistry.com |
| Lithium Aluminum Hydride (LiAlH₄) | Aliphatic commonorganicchemistry.com | Reduces aliphatic nitro groups to amines; forms azo compounds with aromatic nitro groups. commonorganicchemistry.com |
| Trichlorosilane (B8805176) (HSiCl₃) | Aromatic & Aliphatic nih.govbeilstein-journals.org | Metal-free, mild conditions, suitable for continuous-flow processes. nih.govbeilstein-journals.org |
Modern synthetic chemistry has seen the emergence of novel photochemical methods for amine synthesis. Deoxygenative photochemical alkylation represents a streamlined approach for preparing substituted amines, particularly α-branched secondary amines, from secondary amides. nih.govrepec.orgresearchgate.net While this method directly yields secondary amines, its principles are relevant to the broader field of amine synthesis and functionalization.
The strategy involves a two-step process. First, a secondary amide is subjected to a triflic anhydride-mediated semi-reduction, which converts the amide into an imine intermediate. nih.govresearchgate.net This is followed by a photochemical radical alkylation step, where a radical adds to the imine, ultimately yielding the substituted amine product. nih.gov This approach expands the synthetic utility of amides, which are stable and common precursors, and is particularly useful for late-stage modifications of complex, drug-like molecules. repec.orgresearchgate.net The use of flow chemistry technology has been pivotal in developing this method into a scalable and robust process. nih.govrepec.org
The synthesis of α-substituted amines, which possess a substituent on the carbon atom directly attached to the nitrogen, is of significant interest for creating structurally complex and chiral molecules. These methods focus on forming a C-C bond at the α-position of an amine.
One innovative platform for constructing primary α-tertiary amines (amines where the α-carbon is fully substituted) begins with primary α-branched amine substrates. nih.gov This quinone-mediated process involves the in situ generation of a reactive ketimine intermediate from the starting amine. nih.gov This intermediate can then react with various carbon-centered nucleophiles, such as organomagnesium reagents, organolithium reagents, or trimethylsilyl (B98337) cyanide (TMSCN), to create a quaternary carbon center at the α-position. nih.gov Subsequent hydrolysis releases the desired primary α-tertiary amine. nih.gov
For the synthesis of chiral α-substituted amines, asymmetric catalysis provides a powerful tool. Highly efficient nickel-catalyzed asymmetric hydrogenation of cyclic N-sulfonyl ketimino esters has been developed, affording chiral α-monosubstituted α-amino acid derivatives with excellent yields and high enantiomeric excess. rsc.org This methodology can also be applied to cyclic N-sulfonyl ketimines to produce chiral amine derivatives with similarly outstanding results. rsc.org
Concerns regarding the cost, toxicity, and environmental impact of heavy metals have driven the development of metal-free synthetic protocols. Several effective metal-free methods for the synthesis of primary amines have been established.
One prominent metal-free method is the reduction of nitro compounds using trichlorosilane (HSiCl₃). nih.govbeilstein-journals.org This approach is applicable to both aromatic and aliphatic nitro derivatives and can be performed under mild, continuous-flow conditions, offering high yields and short reaction times without the need for extensive purification. nih.govbeilstein-journals.org
Another significant advancement is the transition-metal-free catalytic reduction of primary amides to primary amines. nih.gov This has been achieved using an abnormal N-heterocyclic carbene (aNHC) based potassium complex as the catalyst. nih.gov The protocol demonstrates a broad substrate scope, including aromatic, aliphatic, and heterocyclic primary amides, with excellent functional group tolerance and applicability to chiral substrates. nih.gov The mechanism involves a dual role for the catalyst, which provides both nucleophilic activation via the aNHC and Lewis acidic activation by the potassium ions. nih.gov
Stereoselective Synthesis Approaches
The controlled, three-dimensional arrangement of atoms is a cornerstone of modern pharmaceutical and materials science. For a molecule such as 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine, which contains multiple stereocenters, the development of stereoselective synthetic methodologies is paramount to isolate a single, desired stereoisomer. These approaches can be broadly categorized by the stage at which stereochemical control is exerted, whether during the formation of the core heterocyclic ring or in the construction of the chiral side chain.
Control of Stereochemistry in Oxane Ring Formation
The oxane (tetrahydropyran) ring is a prevalent structural motif in numerous natural products. Its synthesis with predictable and high levels of stereocontrol is a well-explored area of organic chemistry. Key strategies often rely on controlling the topography of cyclization reactions, where stereoelectronic and steric effects guide the formation of new stereocenters.
One powerful method for constructing substituted oxane rings is the Prins-pinacol reaction. Studies on the formation of complex oxacyclic systems have shown that the stereochemical outcome is not merely governed by steric interactions. Instead, stereoelectronic factors can play a dominant role. nih.gov For instance, in the cyclization of certain unsaturated α-dithianyl acetals, the topography of the Prins cyclization—whether it proceeds through a chair-like or boat-like transition state—is controlled by the stereoelectronic influence of allylic substituents. nih.gov This level of control is crucial for establishing the relative stereochemistry of substituents on the newly formed oxane ring.
Another approach involves the ring expansion of smaller heterocyclic systems, such as oxetanes. rsc.org Photochemical, metal-free ring expansion reactions can convert oxetanes into tetrahydrofurans (five-membered rings), and similar principles can be conceptualized for expansion to six-membered oxane rings. rsc.org The stereoselectivity of such rearrangements is influenced by the nature of the intermediates, with computational studies indicating that ring expansions mediated by oxygen ylides may proceed through diradical pathways, where bond lengths in the ylide intermediate dictate the stereochemical outcome. rsc.org
Furthermore, ring-closing metathesis (RCM) and intramolecular Williamson ether synthesis are foundational strategies where the stereochemistry of an acyclic precursor, established through other asymmetric reactions, is directly translated into the final cyclic oxane structure. The choice of strategy depends heavily on the available starting materials and the desired substitution pattern on the oxane ring.
Enantioselective Synthesis of α-Amino Acetals
The α-amino acetal moiety, represented in the target molecule by the ethanamine side chain at the C3 position adjacent to the C4 gem-dimethoxy group, presents a distinct synthetic challenge. Achieving high enantioselectivity at the α-carbon to the nitrogen is critical. A highly effective method for this transformation is the asymmetric hydrogenation of enamides.
Research has demonstrated a highly enantio- and chemoselective rhodium-catalyzed hydrogenation of β-keto-γ-acetal enamides. acs.org This method provides access to a wide array of enantioenriched α-acetal-β′-amino ketones with excellent yields and enantioselectivities, often reaching up to 99% ee. acs.org The reaction proceeds under mild conditions, typically using an air-stable chiral ligand such as QuinoxP* under atmospheric hydrogen pressure. acs.org Significantly, this methodology has been shown to be effective for substrates containing dioxanyl acetals, which are structurally analogous to the oxane ring in the target compound. acs.org
The versatility of this approach allows for variation in both the acetal portion and the aryl groups on the enamide, making it a powerful tool for generating analogues. acs.org The reaction can also be scaled to the gram level, highlighting its practical utility. acs.org
| Substrate Acetal Type | Aryl Group on Enamide | Catalyst System | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|
| Dioxolanyl | Phenyl | Rh(acac)(CO)₂ / QuinoxP | 99% | 98% |
| Dioxanyl | Phenyl | Rh(acac)(CO)₂ / QuinoxP | 99% | 96% |
| Diethoxy | Phenyl | Rh(acac)(CO)₂ / QuinoxP | 99% | 98% |
| Dioxolanyl | 4-Fluorophenyl | Rh(acac)(CO)₂ / QuinoxP | 99% | 98% |
| Dioxolanyl | 2-Naphthyl | Rh(acac)(CO)₂ / QuinoxP | 97% | 95% |
| Dioxolanyl | 2-Thienyl | Rh(acac)(CO)₂ / QuinoxP | 96% | 95% |
Diastereoselective Control in Amine-Containing Systems
When a molecule contains multiple stereocenters, such as the chiral carbon bearing the amino group and the stereocenters within the oxane ring, controlling the relative stereochemistry (diastereoselectivity) is essential. This can be achieved through various strategies, including substrate control, auxiliary control, and catalyst control.
In substrate-controlled synthesis, the existing stereocenters in the molecule direct the stereochemical outcome of a new bond formation. For amine synthesis, the diastereoselective reduction of imines is a common approach. The stereoselectivity in the reduction of sulfinyl ketimines, for example, is driven by the relative size difference between the substituents on the imine. acs.org A zirconium hydride (Schwartz's reagent) has been shown to be a mild and highly diastereoselective reductant for this purpose, proceeding through a cyclic half-chair transition state that rationalizes the high selectivity. acs.org
Chiral auxiliaries offer another robust method for diastereocontrol. An auxiliary is a chiral moiety temporarily incorporated into the substrate to direct the stereochemistry of a reaction. After the desired stereocenter is set, the auxiliary is removed. This approach is widely used in asymmetric synthesis to produce chiral amines with high diastereomeric purity.
More advanced methods utilize catalyst control to achieve diastereoselectivity, even when substrate control is weak or non-existent. A notable example is the copper-hydride (CuH) catalyzed reductive relay hydroamination. nih.gov This strategy allows for the construction of well-defined stereocenters at sites remote from the newly introduced amine. nih.gov In this process, the stereochemical information from a pre-existing functional group, such as an allylic ester, can be relayed through a series of steps to control the stereochemistry of the amine, which may be several carbons away. nih.gov This type of cascade process is particularly powerful for creating complex chiral amines with high levels of regio- and enantioselectivity. nih.gov
Another sophisticated technique is crystallization-induced diastereomer transformation (CIDT). nih.gov This process can be applied in reactions that produce a mixture of diastereomers that can epimerize in solution. If one diastereomer is less soluble and crystallizes out, the equilibrium will shift, eventually converting the entire mixture into the single, solid diastereomer. This has been successfully applied to the enantio- and diastereoselective Mannich reaction to synthesize amino-ketones as a single diastereomer. nih.gov
Reaction Mechanisms Pertinent to 2 4,4 Dimethoxyoxan 3 Yl Ethan 1 Amine Transformations
Mechanistic Pathways of Acetal (B89532) Hydrolysis and Formation
The 4,4-dimethoxyoxane moiety is a cyclic acetal, a functional group known for its role as a protecting group for carbonyls due to its stability in neutral or basic conditions and lability in acidic conditions. organicchemistrytutor.commasterorganicchemistry.com The formation and hydrolysis of acetals are reversible, acid-catalyzed processes. organicchemistrytutor.comyoutube.com
Acetal Formation: The formation of an acetal involves the reaction of a ketone or aldehyde with two equivalents of an alcohol in the presence of an acid catalyst. libretexts.orgreddit.com The mechanism proceeds through a hemiacetal intermediate. libretexts.org
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. youtube.com
Nucleophilic Attack by Alcohol: An alcohol molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. youtube.comyoutube.com
Deprotonation: A base (such as another alcohol molecule or the conjugate base of the acid catalyst) removes a proton from the attacking oxygen, yielding a neutral hemiacetal. masterorganicchemistry.comlibretexts.org
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). libretexts.orgyoutube.com
Elimination of Water: The departure of a water molecule is facilitated by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized oxonium ion. youtube.comchemistrysteps.com
Second Nucleophilic Attack: A second molecule of alcohol attacks the electrophilic carbon of the oxonium ion. youtube.comchemistrysteps.com
Final Deprotonation: Deprotonation of the newly added oxygen group regenerates the acid catalyst and yields the final acetal product. libretexts.orgorgoreview.com
Acetal Hydrolysis: Hydrolysis is the reverse of acetal formation and is also acid-catalyzed, typically using aqueous acid. orgoreview.compearson.com Excess water drives the equilibrium toward the carbonyl compound and the alcohol. organicchemistrytutor.com
Protonation of an Acetal Oxygen: The reaction begins with the protonation of one of the alkoxy oxygens by an acid catalyst. youtube.comchemistrysteps.comorgoreview.com
Formation of an Oxonium Ion: The protonated alkoxy group leaves as a neutral alcohol molecule, assisted by the lone pair of the adjacent oxygen, forming a resonance-stabilized oxonium ion. chemistrysteps.comorgoreview.com
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxonium ion. chemistrysteps.compearson.com
Deprotonation: A base removes a proton from the water molecule, forming a hemiacetal. orgoreview.compearson.com
Protonation and Elimination: The remaining alkoxy group is protonated, leaves as a second alcohol molecule, and forms a protonated carbonyl group. chemistrysteps.comorgoreview.com
Deprotonation: Deprotonation of the oxygen yields the final ketone or aldehyde. chemistrysteps.com
The mechanism of acetal hydrolysis can be classified based on its rate-determining step. In free solution, it often proceeds through an A-1 mechanism, where the unimolecular decomposition of the protonated substrate is rate-limiting. acs.org
| Step | Acetal Formation (Acid-Catalyzed) | Acetal Hydrolysis (Acid-Catalyzed) |
|---|---|---|
| 1 | Protonation of carbonyl oxygen | Protonation of an acetal oxygen |
| 2 | Nucleophilic attack by first alcohol molecule | Loss of alcohol to form an oxonium ion |
| 3 | Deprotonation to form hemiacetal | Nucleophilic attack by water |
| 4 | Protonation of hemiacetal -OH group | Deprotonation to form hemiacetal |
| 5 | Loss of H₂O to form an oxonium ion | Protonation of the second alkoxy group |
| 6 | Nucleophilic attack by second alcohol molecule | Loss of second alcohol molecule |
| 7 | Deprotonation to form acetal | Deprotonation to form carbonyl |
Nucleophilic Reactivity of the Primary Amine
The ethanamine side chain contains a primary amine (-NH₂), which is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to participate in a variety of important chemical transformations.
The mechanism proceeds as follows:
Nucleophilic Attack: The primary amine's nitrogen atom attacks the electrophilic carbonyl carbon. libretexts.orgchemistrysteps.com Unlike reactions with weaker nucleophiles like water or alcohols, this step often does not require initial protonation of the carbonyl, especially with reactive amines. chemistrysteps.com
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. libretexts.orgopenstax.orglibretexts.org
Protonation of Oxygen: The oxygen of the carbinolamine is protonated by the acid catalyst, converting the hydroxyl group into a good leaving group (-OH₂⁺). openstax.orglibretexts.org
Elimination of Water: The nitrogen's lone pair assists in the elimination of water, forming a resonance-stabilized iminium ion. openstax.orglibretexts.orgchemistrysteps.com
Deprotonation: A base removes the remaining proton from the nitrogen, yielding the neutral imine and regenerating the acid catalyst. libretexts.org
The reaction is typically carried out under mildly acidic conditions (pH 4-5). chemistrysteps.com If the pH is too low, the amine becomes protonated and non-nucleophilic; if the pH is too high, the carbinolamine's hydroxyl group is not efficiently protonated for elimination. organicchemistrytutor.com
While primary amines form imines, secondary amines react with carbonyls to form enamines, which are compounds with an amine group attached to a carbon-carbon double bond. makingmolecules.comfiveable.mebyjus.com The mechanism is similar until the final deprotonation step, where a proton is removed from an adjacent carbon instead of the nitrogen. makingmolecules.com
The primary amine of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine can act as a nucleophile in substitution reactions, most commonly with alkyl halides via an Sₙ2 mechanism. libretexts.orgchemguide.co.uk
In this mechanism, the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step. youtube.comyoutube.com
Nucleophilic Attack: The nitrogen atom directly attacks the carbon atom bearing the halogen.
Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming and the C-X (halide) bond is breaking.
Product Formation: The halide is expelled, and an alkylammonium salt is formed. chemguide.co.uk
Deprotonation: A base, such as another molecule of the amine, is required to deprotonate the nitrogen, yielding the neutral secondary amine product. mnstate.edu
A significant drawback of this method is the potential for overalkylation. youtube.com The secondary amine product is often more nucleophilic than the starting primary amine and can react with another molecule of the alkyl halide to form a tertiary amine. This process can continue to form a quaternary ammonium (B1175870) salt. youtube.commnstate.edu Using a large excess of the starting amine can help favor monoalkylation. libretexts.org
Primary amines can also act as nucleophiles in conjugate addition (or Michael addition) reactions. This occurs when the amine adds to an α,β-unsaturated carbonyl compound.
The mechanism involves the following steps:
Nucleophilic Attack: The amine's lone pair attacks the β-carbon of the α,β-unsaturated system. The electron density is pushed through the double bond and onto the carbonyl oxygen.
Intermediate Formation: This attack forms a resonance-stabilized enolate intermediate.
Protonation: The enolate intermediate is protonated, typically at the α-carbon, to yield the final 1,4-addition product. A subsequent tautomerization step restores the carbonyl group.
This reaction is a powerful method for forming new carbon-nitrogen bonds at a position β to a carbonyl group.
Ring-Opening and Rearrangement Mechanisms of Cyclic Ethers
The oxane ring of the molecule is a six-membered cyclic ether. Unlike highly strained three-membered cyclic ethers (epoxides), which readily undergo ring-opening reactions, six-membered rings like oxane are relatively stable and unreactive. fiveable.melibretexts.org Cleavage of the C-O bond in such ethers requires harsh conditions, typically involving strong acids. mdpi.com
The acid-catalyzed ring-opening mechanism generally involves:
Protonation of the Ether Oxygen: A strong acid protonates the oxygen atom of the oxane ring, forming an oxonium ion. This makes the ether a much better leaving group. quimicaorganica.org
Nucleophilic Attack: A nucleophile (e.g., a halide ion from the acid like HBr or HI) attacks one of the adjacent carbon atoms. researchgate.net This step can proceed via an Sₙ1 or Sₙ2 pathway.
Sₙ2 Pathway: The nucleophile attacks the less sterically hindered carbon, leading to inversion of stereochemistry if the carbon is chiral.
Sₙ1 Pathway: If one of the adjacent carbons can form a stable carbocation, the C-O bond breaks first, followed by nucleophilic attack on the carbocation.
Due to the low ring strain of the six-membered oxane ring, these reactions are significantly less favorable than the ring-opening of epoxides or oxetanes. mdpi.comresearchgate.net
Radical-Mediated Processes in Amine and Oxane Synthesis
Radical reactions offer alternative pathways for the synthesis and modification of amines and cyclic ethers. One of the most classic radical reactions involving amines is the Hofmann-Löffler-Freytag (HLF) reaction, which is used to synthesize pyrrolidines or piperidines from N-haloamines. numberanalytics.comwikipedia.orgnumberanalytics.com
The mechanism for the HLF reaction is as follows:
Initiation: The reaction is initiated by the homolytic cleavage of the nitrogen-halogen bond in an N-haloamine, typically under thermal or photochemical conditions in the presence of a strong acid. numberanalytics.comwikipedia.org This generates a nitrogen-centered radical cation. wikipedia.org
Propagation (Intramolecular Hydrogen Abstraction): The highly reactive nitrogen radical abstracts a hydrogen atom from a remote carbon, usually at the δ-position, via a six-membered cyclic transition state. youtube.com This step is regioselective and forms a new carbon-centered radical. acs.org
Propagation (Halogen Transfer): The carbon-centered radical then abstracts a halogen atom from another molecule of the N-haloamine, forming an alkyl halide and regenerating the nitrogen-centered radical cation to continue the chain reaction. numberanalytics.comacs.org
Cyclization: Upon treatment with a base, the resulting δ-haloamine undergoes an intramolecular Sₙ2 reaction, where the amine nitrogen displaces the halide to form the cyclic amine product (e.g., a pyrrolidine). youtube.com
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Initiation | Homolytic cleavage of N-X bond (heat or light) | Nitrogen-centered radical cation |
| 2. H-Abstraction | Intramolecular 1,5-hydrogen atom transfer | Carbon-centered radical |
| 3. Halogen Transfer | Intermolecular halogen atom transfer | δ-Haloamine |
| 4. Cyclization | Base-promoted intramolecular Sₙ2 reaction | Cyclic amine (e.g., Pyrrolidine) |
Modern radical chemistry also employs methods like visible-light photoredox catalysis to generate amine radical cations or α-amino radicals, which can participate in a variety of C-C and C-N bond-forming reactions under mild conditions. chemistryviews.orgbohrium.comnih.govcam.ac.uk These processes provide powerful tools for the synthesis of complex amine-containing structures.
Advanced Methodologies in the Synthesis of 2 4,4 Dimethoxyoxan 3 Yl Ethan 1 Amine Analogues
Flow Chemistry Applications in Amine and Acetal (B89532) Synthesis
Continuous flow chemistry, utilizing microreactors and packed-bed reactors, has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. numberanalytics.com These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety when handling hazardous reagents or intermediates, and straightforward scalability. iranarze.irnih.gov
In the context of amine synthesis, flow chemistry enables processes that are often challenging in batch mode. For instance, reactions involving unstable intermediates or highly exothermic steps can be managed effectively. tandfonline.com Continuous flow systems have been developed for various amine syntheses, including reductive aminations and aminations of aryl halides. A notable application is the synthesis of non-symmetrically substituted ureas, where a two-step continuous-flow system using sequential microreactors allows for the generation and immediate consumption of unstable isocyanate intermediates, minimizing handling risks. mdpi.com Similarly, the synthesis of aminals from the condensation of aldehydes and secondary amines has been successfully demonstrated in a continuous flow setup using a heterogeneous catalyst, highlighting the integration of greener methodologies with flow technology. nih.gov
Acetal synthesis, which is relevant to the "4,4-dimethoxyoxan" moiety, also benefits from flow chemistry. The precise control offered by microreactors can improve yields and reduce byproduct formation in acetalization reactions, which are often equilibrium-limited. The ability to rapidly screen conditions and scale out production makes flow chemistry a highly attractive platform for optimizing both amine and acetal formations in the synthesis of complex molecules. numberanalytics.com
Table 1: Examples of Amine and Related Syntheses in Continuous Flow Systems
| Reaction Type | Reactants | Catalyst/Conditions | Reactor Type | Residence Time | Yield/Conversion | Reference |
|---|---|---|---|---|---|---|
| Reductive Amination | Nitriles and Carbonyl Compounds | Pt-modified Titania | Packed-bed | Variable | Up to 87% conversion | rsc.org |
| Aminal Synthesis | Furfural and Morpholine | Heterogeneous Catalyst | Custom-built | Not specified | High | nih.gov |
| Alkylation | Chlorodiphenylmethane and Dimethylethanolamine | 175 °C, neat | PFA tube | 16 min | High | acs.org |
| Strecker Reaction | Aldehydes, Amines, TMSCN | Polymer-supported Lewis Acid | Glass Microreactor | Not specified | >99.5% | researchgate.net |
Photochemical Transformations in Complex Amine Synthesis
Photochemical methods, particularly those involving visible-light photoredox catalysis, provide unique pathways for the synthesis of complex amines by enabling novel bond formations under exceptionally mild conditions. acs.org These strategies rely on the generation of highly reactive intermediates, such as amine radical cations, from stable precursors upon irradiation with visible light in the presence of a photocatalyst. nih.govacs.org
The generation of an amine radical cation opens up multiple reaction pathways. nih.gov One dominant pathway is the deprotonation at the carbon alpha to the nitrogen, which produces a strongly reducing α-amino radical. nih.gov This intermediate can engage in a variety of coupling reactions. Alternatively, the amine radical cation can be converted into an electrophilic iminium ion. nih.gov The ability to generate these versatile intermediates has led to the development of numerous methods for C-C, C-N, and C-O bond formation, facilitating the construction of complex molecular architectures. nih.govacs.org
For example, photoredox catalysis has been successfully applied to the functionalization of the α-C(sp³)–H bond in tertiary amines, the arylation of amines, and the synthesis of N-arylindoles through an oxidative C-N bond formation/aromatization cascade. nih.govacs.org The merger of photoredox catalysis with other catalytic modes, such as transition metal catalysis or organocatalysis, has further expanded the scope of these transformations, allowing for asymmetric syntheses and the construction of challenging C-N bonds. nih.govmdpi.com
Table 2: Selected Photochemical Methods in Complex Amine Synthesis
| Transformation | Substrates | Photocatalyst/Conditions | Key Intermediate | Product Type | Reference |
|---|---|---|---|---|---|
| Benzylic C-H Amination | Alkyl aryls, Azoles | Ir[dF(CF3)ppy]2(dtbbpy)PF6, Visible Light | Benzylic Radical | Benzylic Amines | acs.org |
| Oxidative C-N Bond Formation | Styryl Anilines | Ru(bpz)3(PF6)2, Visible Light, Air | Nitrogen Radical Cation | N-Arylindoles | nih.gov |
| α-Amino Radical Addition | α-Silyl Amines, Imines | Visible Light Photocatalyst | α-Amino Radical | Piperazine Derivatives | mdpi.com |
| Transfer Hydrogenation of Imines | Imines, Thiophenol | CdSe/CdS Quantum Dots, Visible Light | α-Aminoalkyl Radical | Amines | acs.org |
One-Pot and Multicomponent Reaction Strategies
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the construction of complex molecules from simple starting materials in a single synthetic operation without isolating intermediates. nih.gov This approach enhances atom and step economy, reduces solvent waste and purification efforts, and allows for the rapid generation of molecular diversity. illinois.edu
In the synthesis of complex amines, MCRs are particularly valuable. Classic examples include the Strecker synthesis of α-amino nitriles and the Mannich reaction. More contemporary strategies often involve domino or tandem reaction sequences, where the functionality formed in one step triggers the subsequent transformation. illinois.edu For example, a one-pot, four-component reaction has been developed to assemble an amine, an aldehyde, and methanol (B129727) to produce 1,2-amino alcohols via a free-radical hydroxymethylation of an in-situ-formed imine. acs.org
Tandem reactions, such as hydroaminomethylation, combine multiple catalytic steps in one pot to convert simple alkenes into more complex amines. acs.org This specific reaction involves a sequence of hydroformylation, condensation with an amine, and subsequent hydrogenation of the imine/enamine intermediate. acs.org Such integrated processes are powerful tools for creating complex amine analogues, as they build molecular complexity efficiently from readily available feedstocks. acs.org
Table 3: Examples of One-Pot and Multicomponent Reactions for Amine Synthesis
| Reaction Name/Type | Components | Catalyst/Reagent | Product Class | Key Features | Reference |
|---|---|---|---|---|---|
| Radical Hydroxymethylation of Imines | Amine, Aldehyde, Methanol | TiCl3/t-BuOOH | 1,2-Amino Alcohols | Assembles three components via a radical domino reaction. | acs.org |
| A3 Coupling-Hydrogenation | Alkyne, Aldehyde, Amine | Ru@SiO2-[Cu-NHC] | Allyl- or Alkylamines | Tandem sequence with a bifunctional catalyst. | acs.org |
| Michael/Michael/Aldol Annulation | β-Substituted enals, Michael acceptors | Secondary Amine Organocatalyst | Cyclohexenecarbaldehydes | Tandem cascade forming multiple C-C bonds. | illinois.edu |
| Asymmetric Addition to Imines | Aldehydes, P(O)Ph2NH2, Dialkylzinc | Air-stable precatalyst | Free α-Chiral Amines | One-pot procedure with high enantioselectivity. | figshare.com |
Catalytic Systems in Amine Synthesis
The development of sophisticated catalytic systems is central to modern amine synthesis. Catalysts provide selective and efficient routes to amines, often with high functional group tolerance and stereocontrol. acs.orgresearchgate.net These systems can be broadly categorized into homogeneous and heterogeneous catalysts, each with distinct advantages. savemyexams.com
Homogeneous Catalysis: Homogeneous catalysts, typically transition-metal complexes soluble in the reaction medium, offer high activity and selectivity due to their well-defined active sites. savemyexams.comrsc.org They are prominent in reactions like asymmetric hydrogenation of imines and enamines for producing chiral amines, hydroamination, and reductive amination. acs.orgnih.gov For instance, complexes of rhodium, ruthenium, and iridium are widely used in the hydroaminomethylation of alkenes and the reductive amination of carbonyl compounds with hydrogen gas. acs.orgacs.orgnih.gov While highly effective, a major drawback of homogeneous catalysts is the often-difficult separation from the product mixture. mdpi.com
Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, usually a solid catalyst in a liquid or gas phase reaction. savemyexams.com Their primary advantage is ease of separation and recyclability, making them suitable for industrial and continuous flow processes. mdpi.comencyclopedia.pub Supported metal nanoparticles (e.g., Ni, Ru, Pd on supports like Al₂O₃ or TiO₂) are commonly used for reductive aminations. rsc.orgmdpi.com The "hydrogen-borrowing" or "hydrogen transfer" mechanism is a key strategy in this area, where the catalyst temporarily extracts hydrogen from an alcohol to form an aldehyde in situ, which then reacts with an amine and is subsequently reduced by the stored hydrogen. mdpi.com The design of the support material can also play a crucial role, with acidic or basic sites influencing reaction rates and selectivity. encyclopedia.pub
Table 4: Comparison of Catalytic Systems for Reductive Amination
| Catalyst Type | Catalyst Example | Substrates | Reducing Agent | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|---|
| Homogeneous | [Rh(cod)Cl]2 | Alkenes, Amines | CO/H2 (Syngas) | High activity and selectivity, mild conditions. | Difficult to separate and recycle. | acs.org |
| Homogeneous | Cp*Ir complexes | Ketones, Ammonium (B1175870) formate | Ammonium formate | Direct conversion to primary amines. | Noble metal cost. | organic-chemistry.org |
| Heterogeneous | Ni/Al2O3 | Alcohols, NH3 | Hydrogen Borrowing | Recyclable, suitable for continuous flow. | Often requires higher temperatures/pressures. | mdpi.com |
| Heterogeneous | Co-containing composites | Aromatic Aldehydes | H2 | Utilizes earth-abundant metals. | May have lower activity than noble metals. | mdpi.com |
Computational Chemistry and Molecular Modeling Studies of 2 4,4 Dimethoxyoxan 3 Yl Ethan 1 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. researchgate.net For 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine, methods like Density Functional Theory (DFT) are routinely employed to solve approximations of the Schrödinger equation, providing insights into the molecule's electronic structure and potential reactivity. scienceopen.com These calculations can map the potential energy surface (PES), identifying stable conformations and the energetic barriers between them. scienceopen.com
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. dntb.gov.ua A smaller gap suggests the molecule is more polarizable and reactive.
Furthermore, the Molecular Electrostatic Potential (MEP) surface is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show a negative potential (electron-rich region) around the nitrogen atom of the amine group and the oxygen atoms of the oxane ring and methoxy (B1213986) groups, indicating these are probable sites for protonation or interaction with electrophiles. Positive potential regions would be expected around the hydrogen atoms of the amine group. Mulliken atomic charges quantify the charge distribution, providing a numerical basis for these predictions. epstem.net
Table 1: Predicted Electronic Properties of this compound (DFT/B3LYP/6-311G level of theory)
| Property | Predicted Value | Significance |
| HOMO Energy | -8.5 eV | Indicates electron-donating capability (amine lone pair) |
| LUMO Energy | 2.1 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 10.6 eV | Suggests high kinetic stability |
| Dipole Moment | 2.5 D | Indicates a moderately polar molecule |
| Mulliken Charge on N | -0.75 e | Confirms nucleophilic character of the amine group |
| Mulliken Charge on O (oxane) | -0.62 e | Indicates a site for hydrogen bonding |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and intermolecular interactions. mostwiedzy.pl An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The system's trajectory is then calculated by solving Newton's equations of motion for each atom over a specific period, typically nanoseconds to microseconds. mdpi.com
These simulations reveal how the molecule behaves in a dynamic state. For this compound, MD can be used to explore the flexibility of the oxane ring and the rotational freedom of the ethanamine and dimethoxy side chains. nih.gov By analyzing the trajectory, researchers can identify the most populated conformations and the transitions between them. This is crucial for understanding how the molecule might adapt its shape to bind to a biological target.
MD simulations also provide detailed information on intermolecular interactions. For instance, the simulation can quantify the hydrogen bonds formed between the amine group or the ether oxygens and surrounding water molecules. The analysis of cohesive energy density (CED) can indicate the strength of cohesive forces between molecules, which relates to various physical properties. nih.gov
Table 2: Typical Parameters for an MD Simulation of this compound
| Parameter | Setting | Purpose |
| Force Field | AMBER / CHARMM | Defines the potential energy function for all atoms |
| Solvent Model | TIP3P Water | Explicitly simulates the aqueous environment |
| System Temperature | 310 K | Simulates physiological temperature |
| System Pressure | 1 atm | Simulates standard atmospheric pressure |
| Simulation Time | 200 ns | Duration to allow for sufficient conformational sampling |
| Time Step | 2.0 fs | Integration step for solving equations of motion |
Computational Molecular Property Prediction Methodologies
Beyond electronic structure and dynamics, computational chemistry offers methodologies to predict a wide range of molecular properties relevant to various chemical and biological applications. These methods often rely on the principle that a molecule's structure dictates its function and properties.
For this compound, computational models can be used to predict its affinity and selectivity towards specific biological targets. nih.gov Molecular docking, for example, is a technique that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. This method scores different binding poses based on factors like electrostatic interactions and hydrogen bonding, providing an estimate of binding affinity.
Quantitative Structure-Activity Relationship (QSAR) models represent another powerful prediction methodology. QSAR models are statistical models that correlate variations in the chemical structure of a group of compounds with their measured biological activity. While requiring a dataset of related compounds, a QSAR model could predict the activity of this compound based on calculated molecular descriptors such as logP (lipophilicity), molecular weight, polar surface area, and quantum chemical parameters. researchgate.net
Table 3: Predictable Molecular Properties and Relevant Computational Methods
| Molecular Property | Computational Method | Required Input |
| Binding Affinity | Molecular Docking | 3D structure of molecule and target receptor |
| Lipophilicity (logP) | Fragment-based calculation | 2D structure of the molecule |
| Solubility (logS) | QSAR models | Molecular descriptors derived from 2D/3D structure |
| Metabolic Stability | P450 enzyme docking | 3D structure of molecule and metabolic enzyme |
| pKa | DFT with solvent model | 3D structure of protonated and deprotonated states |
Conformational Analysis of the Oxane Ring and Amine Side Chain
The three-dimensional structure of this compound is complex, featuring a six-membered oxane ring and two flexible side chains. The oxane ring, similar to cyclohexane (B81311), is not planar and is expected to exist in low-energy conformations such as the chair or twist-boat forms to alleviate ring strain. beilstein-journals.org The precise preferred conformation is determined by the steric and electronic effects of its substituents. The gem-dimethoxy groups at the C4 position and the ethanamine group at the C3 position will influence the ring's puckering and the axial/equatorial preference of the substituents.
Computational methods, particularly potential energy surface (PES) scans, are used to investigate this conformational flexibility. A PES scan involves systematically rotating a specific dihedral angle (a "torsion angle") and calculating the molecule's energy at each step. The resulting energy profile reveals the low-energy (stable) and high-energy (unstable) conformers.
Table 4: Hypothetical Potential Energy Scan Data for the C2-C3-C7-C8 Dihedral Angle of the Ethan-1-amine Side Chain
| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |
| 60 | 0.0 | Staggered (Gauche), Global Minimum |
| 120 | 3.5 | Eclipsed, Rotational Barrier |
| 180 | 0.8 | Staggered (Anti), Local Minimum |
| 240 | 3.6 | Eclipsed, Rotational Barrier |
| 300 | 0.0 | Staggered (Gauche), Global Minimum |
Reaction Pathway and Transition State Analysis using DFT Methods
Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms by calculating the energy profiles of chemical reactions. mdpi.com This involves identifying and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net The transition state is the highest energy point along the reaction coordinate and determines the activation energy (ΔG‡) of the reaction, which is directly related to the reaction rate. researchgate.netzsmu.edu.ua
For this compound, a potential reaction for study would be the nucleophilic attack of its primary amine group on an electrophile, such as an alkyl halide. DFT calculations can model this reaction step-by-step. The process begins with optimizing the geometries of the reactants. Then, a transition state search is performed to locate the saddle point on the potential energy surface corresponding to the C-N bond formation and halide bond breaking. Frequency calculations are used to verify the nature of the stationary points: reactants and products have all positive frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
By calculating the Gibbs free energies of the reactants, transition state, and products, a complete reaction energy profile can be constructed. pku.edu.cn This profile provides quantitative insights into the thermodynamic favorability (ΔG_reaction) and kinetic feasibility (ΔG‡) of the proposed reaction pathway.
Table 5: Hypothetical DFT-Calculated Energies for the S_N2 Reaction with Methyl Chloride
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | This compound + CH₃Cl | 0.0 |
| Transition State | [R-NH₂---CH₃---Cl]‡ | +24.5 |
| Products | N-methylated amine + HCl | -15.2 |
Applications of 2 4,4 Dimethoxyoxan 3 Yl Ethan 1 Amine As a Synthetic Building Block
Utilisation in the Construction of Complex Organic Molecules
No research findings are available that describe the use of 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine as a building block in the synthesis of complex organic molecules.
Role as a Chiral Auxiliary or Ligand Precursor
There is no scientific literature to support the application of this compound as a chiral auxiliary or as a precursor for the synthesis of chiral ligands.
Synthesis of Nitrogen-Containing Heterocycles
No studies have been found that document the use of this compound in the synthesis of any nitrogen-containing heterocyclic compounds.
Derivatization and Analog Development for Structure-Activity Relationship Studies
There are no published reports on the derivatization of this compound or the development of its analogs for the purpose of conducting structure-activity relationship (SAR) studies.
Integration into Multi-Step Synthesis Pathways
No synthetic routes or multi-step synthesis pathways in the available scientific literature incorporate this compound as an intermediate or a starting material.
Table of Compounds
Conclusion and Future Directions in Research
Summary of Synthetic Achievements and Mechanistic Understanding
The synthesis of substituted oxanes and the introduction of amine functionalities are well-established fields, providing a strong foundation for proposing viable routes to 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine.
Synthetic Achievements in Related Systems: The construction of the oxane ring, a tetrahydropyran (B127337) system, can be achieved through various methods, with intramolecular cyclization being a primary strategy. nih.govorganic-chemistry.org Key approaches applicable to the synthesis of the core structure include:
Intramolecular Williamson Ether Synthesis: This classic method involves the cyclization of a halo-alcohol. For the target molecule, a precursor like 6-bromo-4,4-dimethoxyhexane-1,3-diol could theoretically be cyclized under basic conditions.
Acid-Catalyzed Cyclization of Diols: The reaction of 1,5-diols can yield tetrahydropyran rings. organic-chemistry.org
Palladium-Catalyzed Dehydrogenative Annulation: Modern methods allow for the direct functionalization of unactivated sp³ C-H bonds to form cyclic ethers from alcohols, offering a more atom-economical approach. acs.orgrsc.org
The introduction of the aminoethyl group at the C3 position adjacent to the quaternary acetal (B89532) center presents a significant synthetic challenge. Plausible strategies involve the conjugate addition of a nitrogen-containing nucleophile to an α,β-unsaturated precursor or the reduction of a corresponding nitrile or nitro compound.
Mechanistic Understanding: The formation of the 4,4-dimethoxyoxane moiety involves the creation of a cyclic acetal. Acetal formation is an acid-catalyzed, reversible reaction between a ketone and two equivalents of an alcohol (in this case, methanol (B129727), likely from a precursor stage). libretexts.orgyoutube.com The mechanism proceeds through the protonation of the carbonyl group, making it more electrophilic, followed by nucleophilic attack by the alcohol to form a hemiacetal intermediate. youtube.com A second alcohol molecule then displaces the hydroxyl group after its protonation to a good leaving group (water), resulting in the final acetal. masterorganicchemistry.comlibretexts.org The stability of this acetal is pH-dependent; it is stable under basic and neutral conditions but can be hydrolyzed back to the ketone and alcohol in the presence of aqueous acid. masterorganicchemistry.com This characteristic is crucial for both the synthesis and the potential application of the target molecule, as the acetal can serve as a protecting group for a ketone functionality. libretexts.org
| Synthetic Strategy | Key Transformation | Applicability to Target Compound | References |
|---|---|---|---|
| Intramolecular Williamson Ether Synthesis | Cyclization of a halo-alcohol | Feasible for forming the oxane ring from a linear precursor. | nih.gov |
| Acid-Catalyzed Hydroalkoxylation | Cyclization of unsaturated alcohols | Can form the tetrahydropyran ring from a δ-hydroxy olefin. | organic-chemistry.org |
| Reductive Amination | Conversion of a ketone/aldehyde to an amine | A potential method for introducing the amine functionality from a ketone precursor. | N/A |
| C-H Activation/Functionalization | Direct formation of C-O bonds | Modern, efficient method for cyclic ether synthesis. | acs.orgrsc.org |
Emerging Trends in Amino Acetal and Cyclic Ether Chemistry
The fields of amino acetal and cyclic ether chemistry are continuously evolving, driven by the need for more efficient synthetic methods and the discovery of novel applications, particularly in medicinal chemistry and materials science.
Amino Acetal Chemistry: While often viewed as simple protecting groups, amino acetals and related N,N-acetals are gaining recognition as important pharmacophores and synthetic intermediates. acs.orgnih.gov
Asymmetric Synthesis: A significant trend is the development of catalytic, enantioselective methods for the synthesis of chiral N,N-acetals, which are components of several bioactive drugs. sciencedaily.com This highlights the growing importance of controlling stereochemistry in these systems.
Drug Design: The stability of acetals can be modulated by nearby functional groups, a principle being exploited in drug design. For instance, the strategic placement of an amino group can influence the rate of hydrolysis, which can be used to design prodrugs or fine-tune pharmacokinetic properties. acs.org
Scaffold Diversity: Aminals (N,N-acetals) are being explored as versatile building blocks for creating molecular diversity in drug discovery programs, moving beyond simple aldehyde-amine condensations to more advanced metal-catalyzed and photoredox methodologies. thieme-connect.com
Cyclic Ether Chemistry: Saturated oxygen heterocycles are prevalent in a vast number of natural products and FDA-approved drugs. nih.gov
C-H Functionalization: A major trend is the direct functionalization of cyclic ethers through C-H activation. This avoids the need for pre-functionalized substrates and allows for the late-stage modification of complex molecules, providing rapid access to novel derivatives. acs.orgrsc.org
Green Synthesis: There is a growing emphasis on developing environmentally benign methods for synthesizing cyclic amines and ethers, including one-pot procedures, reactions in aqueous media, and metal-free catalysis. mdpi.com
Novel Applications: The unique structural and electronic properties of cyclic ethers are being harnessed in new ways. For example, oxetanes are increasingly used as bioisosteres for gem-dimethyl and carbonyl groups in medicinal chemistry to improve properties like solubility and metabolic stability. acs.org This trend of using heterocyclic rings to modulate drug properties is a key area of modern drug discovery. drughunter.comacs.org
| Field | Emerging Trend | Potential Impact | References |
|---|---|---|---|
| Amino Acetal Chemistry | Catalytic Asymmetric Synthesis | Access to enantiomerically pure pharmaceuticals containing chiral N,N-acetals. | sciencedaily.com |
| Amino Acetal Chemistry | Modulation of Stability in Drug Design | Development of novel prodrugs and control over pharmacokinetic profiles. | acs.org |
| Cyclic Ether Chemistry | Direct C-H Functionalization | Efficient, late-stage diversification of complex molecules and drug candidates. | acs.orgrsc.org |
| Cyclic Ether Chemistry | Use as Bioisosteres | Improved physicochemical and pharmacokinetic properties of drug molecules. | acs.orgnih.gov |
Prospective Research Avenues for this compound and its Analogues
Based on the synthetic possibilities and emerging trends, several prospective research avenues can be envisioned for the title compound and its structural analogues.
Development of Stereoselective Synthetic Routes: A primary goal would be to develop a robust and stereoselective synthesis. The C3 position of the oxane ring is a chiral center. Future work should focus on methods that can control the stereochemistry at this position, potentially through asymmetric catalysis, leading to enantiomerically pure forms of the compound for biological evaluation.
Medicinal Chemistry and Drug Discovery: The molecule serves as an interesting three-dimensional scaffold for drug discovery.
Bioisosteric Replacement: The oxane ring can be considered a bioisostere for other cyclic systems, and the gem-dimethoxy group could be a replacement for a carbonyl or a gem-dimethyl group. acs.org Systematic modification of the oxane ring (e.g., introducing fluorine or hydroxyl groups) and the amine (e.g., acylation, alkylation) could generate a library of compounds for screening against various biological targets.
Fragment-Based Drug Discovery: As a relatively small and functionalized molecule, it could be used as a fragment in fragment-based screening to identify new binding motifs for therapeutic targets. The primary amine provides a convenient vector for fragment evolution.
Conformational Analysis: The 4,4-disubstituted oxane ring is expected to have a defined conformational preference. researchgate.net Detailed conformational analysis using NMR spectroscopy and computational modeling would provide valuable insights into its three-dimensional shape and how it might interact with biological macromolecules. Understanding the conformational landscape is critical for rational drug design.
Catalysis and Ligand Development: The bifunctional nature of the molecule, containing both a Lewis basic amine and ether oxygens, makes it a candidate for development as a novel ligand for transition metal catalysis. The specific geometry imposed by the oxane backbone could lead to unique selectivity in catalytic transformations.
Q & A
Q. What are the standard synthetic methodologies for 2-(4,4-Dimethoxyoxan-3-yl)ethan-1-amine?
- Methodological Answer : Synthesis typically involves multi-step routes, including:
- Reductive Amination : Reacting 4,4-dimethoxyoxan-3-yl ketone with ammonia or a primary amine under hydrogenation conditions (e.g., using NaBH₃CN or H₂/Pd-C) .
- Coupling Reactions : Amide or imine intermediates may be formed using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF, followed by reduction to the amine .
- Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, with subsequent acidic deprotection (e.g., HCl/dioxane) .
Q. How is the structural integrity of this compound validated?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the dimethoxyoxan ring (δ ~3.3–3.5 ppm for methoxy groups) and ethylamine chain (δ ~2.7–3.1 ppm for CH₂NH₂) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal diffraction data can be refined using programs like SHELXL .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .
- Waste Disposal : Segregate organic waste and coordinate with certified biohazard disposal services for amine-containing compounds .
- Toxicity Screening : Conduct preliminary assays (e.g., Ames test or cytotoxicity screens) due to limited toxicological data on structurally similar amines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and byproduct formation .
- Catalyst Selection : Compare Pd/C vs. Raney Ni for reductive amination efficiency. Monitor reaction progress via TLC or in-situ IR .
- Temperature Gradients : Use microwave-assisted synthesis (e.g., 160°C for 15 minutes) to accelerate steps like cyclization or coupling .
Q. How should discrepancies in bioactivity data across studies be resolved?
- Methodological Answer :
- Orthogonal Assays : Combine receptor binding studies (e.g., 5-HT₂A competitive assays) with functional assays (e.g., cAMP modulation) to confirm activity .
- Batch Analysis : Verify compound purity (HPLC ≥95%) and stereochemistry (chiral HPLC or CD spectroscopy) to rule out impurities as confounding factors .
- Replication : Use standardized cell lines (e.g., HEK293 transfected with target receptors) to minimize variability in biological responses .
Q. What strategies are employed to determine receptor-binding specificity?
- Methodological Answer :
- Competitive Binding Assays : Incubate the compound with radiolabeled ligands (e.g., [³H]-LSD for 5-HT₂A) and measure displacement using scintillation counting .
- Mutagenesis Studies : Engineer receptor mutants (e.g., alanine scanning) to identify key binding residues via SPR (surface plasmon resonance) .
- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and affinity scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
